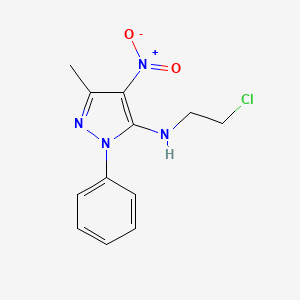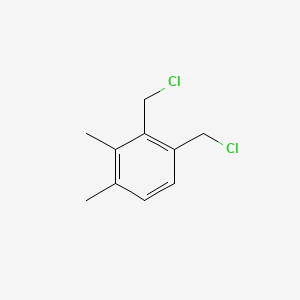![molecular formula C15H10ClN5O2S B1654712 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE CAS No. 26179-28-2](/img/structure/B1654712.png)
5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. The compound is notable for its vibrant color, which makes it useful in various dyeing applications. Additionally, the presence of the thiazole ring imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(2-CHLORO-4-NITROPHENYL)-1-DIAZENYL]-4-PHENYL-1,3-THIAZOL-2-AMINE typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-phenyl-1,3-thiazol-2-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in an aqueous solution with a pH maintained around 8-9 using sodium hydroxide or sodium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. The use of automated systems for temperature and pH control is common to ensure the reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol
Propiedades
Número CAS |
26179-28-2 |
|---|---|
Fórmula molecular |
C15H10ClN5O2S |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
5-[(2-chloro-4-nitrophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10ClN5O2S/c16-11-8-10(21(22)23)6-7-12(11)19-20-14-13(18-15(17)24-14)9-4-2-1-3-5-9/h1-8H,(H2,17,18) |
Clave InChI |
JZDBQJPUZNIJAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
| 26179-28-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (Z)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enoate](/img/structure/B1654629.png)
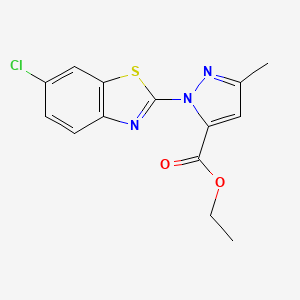
![ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate](/img/structure/B1654631.png)
![5-Chloro-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654635.png)
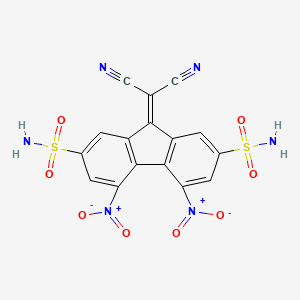
![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
![3,4,6-trimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B1654639.png)
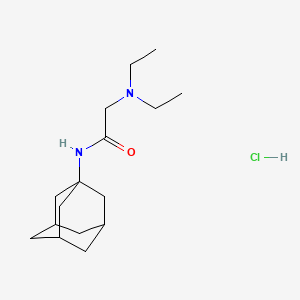

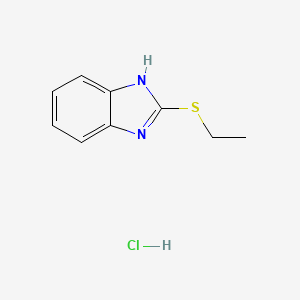
![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1654647.png)
![Bicyclo[3.2.1]oct-3-en-6-yl 3-hydroxychol-5-en-24-oate](/img/structure/B1654649.png)
